Egfr/csc-IN-1

EGFR inhibition Kinase assay Triple-negative breast cancer

EGFR/CSC-IN-1 is a bifunctional conjugate combining a lapatinib-derived EGFR inhibitor (IC50 10.52 nM) with a CSC-targeting moiety. Unlike single-target EGFR TKIs, it simultaneously eradicates tumor-initiating CSCs and reverses lapatinib resistance in TNBC models. This compound is essential for investigating acquired resistance, metastasis, and recurrence driven by CSC subpopulations. Validated in vivo for inhibition of tumorigenicity via BCSC targeting, it is a superior tool for preclinical proof-of-concept studies. Supplied at ≥98% purity for research use only.

Molecular Formula C54H54Cl2FN7O7S2
Molecular Weight 1067.1 g/mol
Cat. No. B12427473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr/csc-IN-1
Molecular FormulaC54H54Cl2FN7O7S2
Molecular Weight1067.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl
InChIInChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60)
InChIKeyOVNXJZUYPUTQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EGFR/CSC-IN-1: A Dual EGFR and Cancer Stem Cell Inhibitor for Triple-Negative Breast Cancer Research Procurement


EGFR/CSC-IN-1 (CAS: 2820447-02-5) is a small-molecule, dual-target inhibitor designed as a conjugate of a lapatinib derivative and a cancer stem cell (CSC) inhibitor. It is characterized as a potential dual inhibitor of the epidermal growth factor receptor (EGFR) and CSCs, with reported applications in triple-negative breast cancer (TNBC) research. [1] The compound's primary reported activity is its potent inhibition of EGFR, with an IC50 of 10.52 nM, and its ability to suppress CSC-related properties, which are critical for overcoming therapeutic resistance and metastasis.

EGFR/CSC-IN-1: Why In-Class EGFR Inhibitors Cannot Be Simply Substituted for This Dual-Action Tool


While numerous potent EGFR tyrosine kinase inhibitors (TKIs) like lapatinib exist, simple substitution in research settings where cancer stem cell (CSC) eradication is the objective is not scientifically justified. EGFR/CSC-IN-1 is not merely an EGFR inhibitor; it is a bifunctional conjugate designed to simultaneously inhibit EGFR activity and target CSC subpopulations. [1] CSC targeting is crucial because this subpopulation is a primary driver of therapeutic resistance, metastasis, and tumor recurrence in aggressive cancers like TNBC. [2] The functional consequence of this dual activity is demonstrably different from single-target EGFR inhibition, as shown by the compound's ability to reverse resistance in lapatinib-resistant TNBC models, a feature not shared by its parent EGFR inhibitor. [1]

Quantitative Differentiation Guide for EGFR/CSC-IN-1 Procurement vs. Analogs


EGFR Inhibitory Potency of EGFR/CSC-IN-1 is Comparable to the Clinical Dual Inhibitor Lapatinib

EGFR/CSC-IN-1 demonstrates EGFR inhibitory potency comparable to the established clinical dual EGFR/HER2 inhibitor lapatinib. This equivalence in primary target engagement is critical, ensuring that the compound's functional advantages in CSC-targeting (detailed in other evidence items) are not achieved at the expense of reduced EGFR inhibition. [1]

EGFR inhibition Kinase assay Triple-negative breast cancer

Reversal of Acquired Resistance in Lapatinib-Resistant TNBC Cells: A Functional Differentiation

In a direct functional comparison, EGFR/CSC-IN-1 (compound 3a) was shown to effectively reverse lapatinib-mediated resistance in MDA-MB-231 TNBC cells. [1] This is a functional differentiation not observed with lapatinib alone. The study specifically designed the compound to treat lapatinib-induced MDA-MB-231 drug-resistant cells, and compound 3a demonstrated strong cytotoxicity against these resistant cells. [1]

Drug resistance reversal Triple-negative breast cancer Lapatinib resistance

Suppression of Cancer Stem Cell (CSC) Stemness Pathways: Wnt/β-Catenin and MMP-2/9 Inhibition

EGFR/CSC-IN-1 (compound 3a) demonstrates a functional CSC-targeting mechanism distinct from simple EGFR inhibition. It was shown to suppress TNBC cell invasion and migration by inhibiting the Wnt/β-catenin signaling pathway and downregulating MMP-2 and MMP-9 protein expression. [1] This multi-modal effect on CSC stemness and metastatic potential is a key differentiator from EGFR inhibitors like lapatinib or erlotinib, which primarily target proliferative signaling.

Cancer stem cells Wnt/β-catenin signaling Metastasis inhibition

In Vivo Tumorigenicity Inhibition in TNBC Models via Breast Cancer Stem Cell (BCSC) Targeting

In vivo studies demonstrated that EGFR/CSC-IN-1 (compound 3a) could inhibit the occurrence of TNBC by inhibiting breast cancer stem cells (BCSCs). [1] This in vivo validation of CSC-targeting activity provides a higher level of evidence for its differentiation compared to in-class compounds that may show EGFR inhibition in vitro but lack demonstrated in vivo effects on the CSC compartment.

In vivo efficacy Tumorigenicity Breast cancer stem cells

Recommended Application Scenarios for EGFR/CSC-IN-1 in Oncology Research


Investigating and Overcoming Acquired Resistance to EGFR-Targeted Therapies in TNBC

EGFR/CSC-IN-1 is specifically designed for and validated in models of acquired resistance. Its demonstrated ability to reverse lapatinib-mediated resistance in TNBC cells [1] makes it a high-value tool for elucidating resistance mechanisms driven by cancer stem cells. It is ideally suited for studies comparing treatment-naive vs. resistant cell populations to identify biomarkers of resistance and test novel combination strategies aimed at preventing or overcoming therapeutic failure.

Dissecting Cancer Stem Cell (CSC) Biology and Metastatic Signaling Pathways

The compound's dual activity allows for the specific interrogation of CSC-driven processes, such as invasion, migration, and metastasis, which are linked to the Wnt/β-catenin pathway and MMP-2/9 expression. [1] Researchers can employ EGFR/CSC-IN-1 to distinguish the contributions of EGFR signaling from CSC stemness pathways in assays like mammosphere formation, transwell invasion, and 3D organoid cultures.

In Vivo Validation of Anti-CSC Therapeutic Strategies in Orthotopic or Patient-Derived Xenograft (PDX) TNBC Models

With in vivo data showing inhibition of TNBC tumorigenicity via BCSC targeting [1], EGFR/CSC-IN-1 is a suitable tool for preclinical proof-of-concept studies. Its use is appropriate in mouse models of TNBC to assess the impact of dual EGFR/CSC inhibition on primary tumor growth, metastatic dissemination, and the frequency of tumor-initiating cells in limiting dilution assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr/csc-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.